3-Chloro-tetrahydro-thiophene 1,1-dioxide vs. Sulfolane: Lipophilicity and Molecular Weight as Key Distinguishers
The introduction of a chlorine atom at the 3-position of the sulfolane scaffold significantly alters the compound's physicochemical profile. 3-Chloro-tetrahydro-thiophene 1,1-dioxide has a higher molecular weight (154.62 g/mol) and a higher calculated lipophilicity (XLogP3-AA = 0.4) compared to the parent sulfolane (120.17 g/mol; logP ~0) [REFS-1, REFS-2].
| Evidence Dimension | Physicochemical Properties (Molecular Weight & Lipophilicity) |
|---|---|
| Target Compound Data | MW = 154.62 g/mol; XLogP3-AA = 0.4 |
| Comparator Or Baseline | Sulfolane (Tetrahydrothiophene 1,1-dioxide): MW = 120.17 g/mol; logP ~0 (calculated/experimental) |
| Quantified Difference | MW increase of +34.45 g/mol (28.7% higher); XLogP3-AA increase of approximately +0.4 units (significantly more lipophilic) |
| Conditions | Computed by PubChem 2.2 (2025.09.15) and XLogP3 3.0 for target; literature values for sulfolane [2] |
Why This Matters
The increased lipophilicity of 3-chloro-tetrahydro-thiophene 1,1-dioxide dictates different solubility behavior and may improve partitioning into organic phases during extraction or biphasic reactions, directly impacting yield and purity in synthetic workflows.
- [1] PubChem. (2025). 3-Chloro-tetrahydro-thiophene 1,1-dioxide. PubChem CID 199211. National Center for Biotechnology Information. View Source
- [2] ChemicalBook. (2025). Sulfolane (CAS 126-33-0). Chemical Properties. View Source
